2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-bromophenyl)amino]-4-oxo-4-phenylbutanoate
Overview
Description
2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-bromophenyl)amino]-4-oxo-4-phenylbutanoate is a complex organic compound that features a thiophene ring, a bromophenyl group, and a phenylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-bromophenyl)amino]-4-oxo-4-phenylbutanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-acetylthiophene with t-butyl potassium in dimethyl sulfoxide (DMSO) at room temperature for 2-3 hours. The product is then separated using chromatographic techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated systems for reaction monitoring and product isolation.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-bromophenyl)amino]-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-bromophenyl)amino]-4-oxo-4-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-bromophenyl)amino]-4-oxo-4-phenylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and bromophenyl group can participate in various binding interactions, while the carbonyl groups may be involved in hydrogen bonding or other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate
- 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylates
- 4-(4-fluorophenyl)-1-(2-oxo-2-thiophen-2-yl-ethyl)pyrimidin-1-ium, bromide
Uniqueness
2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-bromophenyl)amino]-4-oxo-4-phenylbutanoate is unique due to its combination of a thiophene ring, a bromophenyl group, and a phenylbutanoate moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research .
Properties
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 2-(4-bromoanilino)-4-oxo-4-phenylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO4S/c23-16-8-10-17(11-9-16)24-18(13-19(25)15-5-2-1-3-6-15)22(27)28-14-20(26)21-7-4-12-29-21/h1-12,18,24H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQPWWMFFWQKHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)OCC(=O)C2=CC=CS2)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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